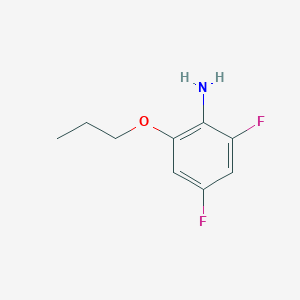

2,4-Difluoro-6-propoxyaniline

説明

Structure

3D Structure

特性

分子式 |

C9H11F2NO |

|---|---|

分子量 |

187.19 g/mol |

IUPAC名 |

2,4-difluoro-6-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3,12H2,1H3 |

InChIキー |

KSXVJOLCUIFHAC-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=C(C(=CC(=C1)F)F)N |

製品の起源 |

United States |

Synthesis and Properties

A potential precursor for this synthesis is 2,4-Difluoro-6-nitroaniline. The synthesis of this precursor often involves the nitration of a difluorinated aromatic compound. Subsequent reduction of the nitro group to an amine would then be required. The introduction of the propoxy group could potentially be achieved through a nucleophilic aromatic substitution reaction on a suitably activated precursor.

Hypothetical Synthetic Pathway:

A plausible, though not definitively published, synthetic route could involve the following conceptual steps:

Nitration: Starting with a difluorinated aromatic compound, a nitro group is introduced to the ring.

Introduction of the Propoxy Group: A nucleophilic substitution reaction with propanol (B110389) or a propoxide salt on a suitably activated intermediate.

Reduction: The nitro group is reduced to the primary amine, yielding the final product, 2,4-Difluoro-6-propoxyaniline.

The chemical and physical properties of 2,4-Difluoro-6-propoxyaniline are crucial for its handling, storage, and application in synthesis. While a comprehensive experimental dataset is not publicly available, some key properties can be estimated or are available from chemical suppliers.

Table 1: Physicochemical Properties of 2,4-Difluoro-6-propoxyaniline

| Property | Value |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | 1257665-22-2 |

Theoretical and Computational Investigations of 2,4 Difluoro 6 Propoxyaniline

Electronic Structure and Molecular Geometry

The foundation of understanding a molecule's behavior lies in its electronic structure and three-dimensional shape. Computational methods are used to predict the most stable arrangement of atoms (the optimized geometry) and the distribution of electrons.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. mdpi.comnih.gov It is used to solve the Schrödinger equation approximately by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com

For 2,4-Difluoro-6-propoxyaniline, a DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. This provides a precise 3D model of the molecule. semanticscholar.org

Functional and Basis Set Selection: The accuracy of DFT calculations depends heavily on the chosen functional (e.g., B3LYP, M06, r²SCAN) and basis set (e.g., 6-311+G(d,p)). semanticscholar.orgrsc.orgkarazin.ua The selection would be guided by the properties being investigated and validated against experimental data if available.

A typical output would include a table of optimized geometrical parameters.

Example Data Table (Hypothetical): Optimized Geometrical Parameters This table is a hypothetical representation of what DFT calculations would yield. No published data exists for this specific molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C2-F | 1.35 Å |

| Bond Length | C6-O | 1.37 Å |

| Bond Length | O-CH₂ | 1.43 Å |

| Bond Angle | C1-C6-C5 | 120.5° |

| Bond Angle | C1-N-H | 115.0° |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These methods, Latin for "from the beginning," use quantum mechanics principles without empirical parameters. researchgate.net The Hartree-Fock (HF) method is the simplest form, often serving as a starting point for more complex calculations like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory. researchgate.netubbcluj.ro These are computationally demanding and typically used for smaller systems or for benchmarking results from less costly methods. ubbcluj.ro

Semi-Empirical Methods: These methods (e.g., AM1, PM3) simplify the quantum mechanical calculations by incorporating experimental data and parameters. uni-muenchen.denumberanalytics.comnih.gov They are significantly faster than DFT or ab initio methods, making them suitable for very large molecules, though with a corresponding decrease in accuracy. numberanalytics.comnih.gov

A comparative study using these different levels of theory would provide a comprehensive understanding of the molecule's electronic structure and help validate the results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.uk

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a better electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For 2,4-Difluoro-6-propoxyaniline, FMO analysis would map the electron density of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. The energy values would be tabulated to predict its reactivity profile.

Example Data Table (Hypothetical): FMO Energies This table is a hypothetical representation of what FMO analysis would yield. No published data exists for this specific molecule.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.85 |

| E_LUMO | -0.95 |

Conformational Analysis and Potential Energy Surfaces

The propoxy group (-OCH₂CH₂CH₃) in 2,4-Difluoro-6-propoxyaniline is flexible, meaning the molecule can exist in multiple spatial arrangements or conformations. A conformational analysis would explore the molecule's potential energy surface by systematically rotating the rotatable bonds (e.g., C-O, C-C bonds in the propoxy chain). This process identifies the most stable conformer(s) and the energy barriers between them, which is critical for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. arxiv.org

Computational NMR and Vibrational Spectroscopy

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. core.ac.ukarxiv.org These calculated frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign spectral peaks to specific vibrational modes. core.ac.uklongdom.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR) relative to a standard like tetramethylsilane (B1202638) (TMS). longdom.org Predicting the NMR spectra is a powerful tool for structure elucidation and confirmation. rsc.org

A study would present the calculated shifts and vibrational frequencies in tables, comparing them to experimental values if they were available.

Example Data Table (Hypothetical): Calculated ¹³C NMR Chemical Shifts This table is a hypothetical representation of what NMR calculations would yield. No published data exists for this specific molecule.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1-NH₂ | 135.2 |

| C2-F | 155.8 (d, J=240 Hz) |

| C3-H | 105.1 |

| C4-F | 158.3 (d, J=245 Hz) |

| C5-H | 102.7 |

| C6-O | 145.6 |

UV-Vis Absorption and Fluorescence Properties

The interaction of a molecule with ultraviolet and visible light is dictated by its electronic structure. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For aniline (B41778) and its derivatives, the key electronic transitions typically involve π→π* and n→π* transitions. The π→π* transitions, which involve the conjugated system of the benzene (B151609) ring, are generally intense and occur at shorter wavelengths. The n→π* transitions involve the non-bonding lone pair electrons on the nitrogen atom of the amino group and are typically less intense. scispace.com

The UV-Vis absorption spectrum of 2,4-Difluoro-6-propoxyaniline is expected to be influenced by its specific substitution pattern. The fluorine atoms, being electron-withdrawing, and the propoxy group, being electron-donating, along with the amino group, create a "push-pull" electronic environment. researchgate.net This can lead to intramolecular charge transfer (ICT) upon excitation, which often results in a red-shift (shift to longer wavelengths) of the main absorption bands compared to unsubstituted aniline. uchile.clcdnsciencepub.com Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. scielo.org.zaresearchgate.netresearchgate.netresearchgate.netresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data. scielo.org.zaresearchgate.netresearchgate.net

Fluorescence is the emission of light from a molecule after it has been electronically excited. Many aniline derivatives are known to be fluorescent. researchgate.netacs.orgnii.ac.jpaip.org The fluorescence properties, including the emission wavelength and quantum yield (a measure of fluorescence efficiency), are highly sensitive to the molecular structure and the solvent environment. researchgate.netacs.orgnii.ac.jp For 2,4-Difluoro-6-propoxyaniline, the presence of both electron-donating (-NH2, -OC3H7) and electron-withdrawing (-F) groups can enhance fluorescence by promoting an ICT state. researchgate.net The propoxy group, in particular, may influence the photophysical properties through steric and electronic effects. mdpi.com Solvatochromism, the change in absorption or emission spectra with solvent polarity, is also a common feature of such molecules and can be computationally modeled. nii.ac.jp

Table 1: Theoretical and Experimental UV-Vis Absorption Data for Aniline and Related Derivatives

| Compound | Method | Solvent | λmax (nm) (π→π) | λmax (nm) (n→π) | Reference |

| Aniline | TD-DFT | Gas | 227.14 | 247.84 | researchgate.net |

| Aniline | Experimental | Cyclohexane | 234 | 285 | cdnsciencepub.com |

| p-Fluoroaniline | DFT/B3LYP | - | - | - | jmaterenvironsci.com |

| p-Chloroaniline | DFT/B3LYP | - | - | - | jmaterenvironsci.com |

| 4-Aminophthalonitrile | Experimental | - | 340 (Excitation) | 404 (Emission) | researchgate.net |

Reactivity Prediction and Reaction Site Selectivity

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting chemical reactivity. mdpi.com It uses various descriptors, derived from the change in electron density, to quantify the reactivity of a molecule. mdpi.com Key global reactivity descriptors include:

Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from a system. jmaterenvironsci.com

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. jmaterenvironsci.comacs.org

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic change. acs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. jmaterenvironsci.com

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule. jmaterenvironsci.com

f+(r): The Fukui function for nucleophilic attack (attack by an electron-rich species). It identifies the most electrophilic sites in a molecule. researchgate.netresearchgate.net

f-(r): The Fukui function for electrophilic attack (attack by an electron-poor species). It identifies the most nucleophilic sites. researchgate.netresearchgate.net

f0(r): The Fukui function for radical attack. researchgate.net

By calculating these functions for each atom in 2,4-Difluoro-6-propoxyaniline, one can predict the most probable sites for various chemical reactions. For anilines, electrophilic attack is typically directed to the ortho and para positions of the aromatic ring, which are activated by the amino group. aip.org However, the presence of fluoro and propoxy substituents will modulate this selectivity. The nitrogen atom is also a potential site for nucleophilic attack or protonation. acs.orgaip.org

Table 2: Calculated Conceptual DFT Descriptors for Substituted Anilines (B3LYP/6-311G(d,p))

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | Reference |

| p-Fluoroaniline | 6.883 | 0.057 | 3.413 | 0.8650 | 4.198 | jmaterenvironsci.com |

| p-Chloroaniline | 7.022 | 0.207 | 3.407 | 0.9145 | 3.6539 | jmaterenvironsci.com |

| p-Bromoaniline | 6.948 | 0.170 | 3.389 | 0.8644 | 3.7461 | jmaterenvironsci.com |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 2,4-Difluoro-6-propoxyaniline, various reactions could be modeled, such as electrophilic aromatic substitution, oxidation, or N-alkylation. A common approach involves:

Geometry Optimization: Calculating the lowest-energy structures of all species involved in the reaction using methods like DFT. peerj.com

Transition State Searching: Locating the saddle point on the PES that represents the transition state. Methods like the nudged elastic band (NEB) or climbing-image NEB are often employed for this. researchgate.net

Frequency Calculations: Confirming that the optimized structures are true minima (all real vibrational frequencies) or first-order saddle points (one imaginary frequency corresponding to the reaction coordinate).

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. scielo.org.corsc.orgacs.orgresearchgate.net This approach is a powerful tool in chemical research and development, as it can help in screening large numbers of compounds for desired properties without the need for extensive experimental synthesis and testing. scielo.org.corsc.org

The development of a QSRR model typically involves the following steps:

Data Set Collection: Assembling a set of molecules with known experimental reactivity data (e.g., reaction rate constants). For the current case, this would involve a series of substituted anilines, including 2,4-Difluoro-6-propoxyaniline. scielo.org.corsc.org

Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or, most powerfully, quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, conceptual DFT indices). nih.govscielo.org.co

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), a mathematical equation is developed that correlates the calculated descriptors with the experimental reactivity. scielo.org.coresearchgate.net

Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model-building process). scielo.org.co

For a series of anilines, a QSRR model could be built to predict their reactivity in a specific reaction, such as oxidation or electrophilic substitution. rsc.orgacs.org The model would identify the key structural features (represented by the descriptors) that govern the reactivity. For instance, a QSRR study on the skin sensitization potential of anilines found that the HOMO energy (ϵHOMO) was a critical predictor of reactivity, suggesting an oxidation-dependent mechanism. nih.gov Such a model, once validated, could be used to predict the reactivity of 2,4-Difluoro-6-propoxyaniline and other novel aniline derivatives.

Investigation of Acid-Base and Protonation Equilibria

The basicity of the amino group in 2,4-Difluoro-6-propoxyaniline is a critical parameter influencing its reactivity. This basicity is significantly modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atoms at the ortho and para positions are strongly electron-withdrawing due to their high electronegativity (inductive effect), which decreases the electron density on the nitrogen atom. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the amine compared to aniline.

The protonation equilibrium of 2,4-Difluoro-6-propoxyaniline in an acidic medium involves the formation of the corresponding anilinium ion. The position of this equilibrium is quantified by the pKa value of the conjugate acid. For comparison, the pKa of 2,4-difluoroaniline (B146603) is approximately 3.26. chemicalbook.com The presence of the electron-donating propoxy group in 2,4-Difluoro-6-propoxyaniline would be expected to increase the basicity relative to 2,4-difluoroaniline, resulting in a slightly higher pKa. However, it would still be a weaker base than aniline (pKa of anilinium ion is 4.6). geeksforgeeks.org

Hypothetical pKa Values for Substituted Anilines

| Compound | Substituents | Predicted pKa of Conjugate Acid |

|---|---|---|

| Aniline | None | 4.6 |

| 2,4-Difluoroaniline | 2-F, 4-F | 3.26 |

This table contains estimated data for illustrative purposes.

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of 2,4-Difluoro-6-propoxyaniline in substitution reactions is dictated by the activating and directing effects of its substituents.

Electrophilic Activation: The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.com The propoxy group is also an activating ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directing. In 2,4-Difluoro-6-propoxyaniline, the directing effects of the amino and propoxy groups are synergistic, strongly activating the positions ortho and para to them. The positions are numbered starting from the carbon bearing the amino group as C1. The available positions for electrophilic attack are C3 and C5. The C3 position is ortho to the propoxy group and meta to the amino group, while the C5 position is meta to both the amino and propoxy groups. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with a preference for C5 due to less steric hindrance.

A typical electrophilic substitution mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. masterorganicchemistry.com

Nucleophilic Activation: Nucleophilic aromatic substitution (SNAr) on the ring of 2,4-Difluoro-6-propoxyaniline is unlikely without further activation. The fluorine atoms are good leaving groups for SNAr reactions, but the presence of the strongly electron-donating amino and propoxy groups inhibits this pathway by increasing the electron density of the ring. For SNAr to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, such as nitro groups. rsc.org

However, the amino group itself can act as a nucleophile. For instance, it can react with acyl chlorides or alkyl halides. The lone pair of electrons on the nitrogen atom attacks the electrophilic center of the reacting species.

Radical and Photoredox Pathways

Anilines can participate in radical reactions, often initiated by single-electron transfer (SET) processes. beilstein-journals.org Visible-light photoredox catalysis is a powerful tool for generating radical intermediates from anilines under mild conditions. beilstein-journals.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the aniline to form an aniline radical cation. researchgate.net This radical cation is a key intermediate that can undergo several transformations. One common pathway is the deprotonation at the α-carbon of an N-alkyl substituent to form an α-amino radical. princeton.edu For 2,4-Difluoro-6-propoxyaniline, which is a primary aniline, the radical cation could potentially couple with other radical species or undergo further oxidation.

Another possibility is the reaction with other radicals. For example, theoretical studies have shown that methyl radicals can react with aniline through both addition to the ring and hydrogen abstraction from the amino group. acs.org The presence of the fluoro and propoxy substituents on 2,4-Difluoro-6-propoxyaniline would influence the regioselectivity of such radical additions.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the context of transformations involving 2,4-Difluoro-6-propoxyaniline, several types of intermediates can be postulated.

For electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (sigma complex). These intermediates can, in some cases, be observed at low temperatures using spectroscopic techniques such as NMR.

In radical reactions initiated by photoredox catalysis, the initial intermediate is the aniline radical cation. researchgate.net These species are often transient but can sometimes be detected by techniques like transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy.

In the oxidative polymerization of aniline, intermediate aggregates, including tetramers with phenazine-like structures, have been characterized using a combination of UV-Vis spectroscopy, mass spectrometry, and NMR. nih.govacs.org Similar intermediates might be expected in related oxidative processes involving 2,4-Difluoro-6-propoxyaniline.

Spectroscopic Data for Hypothetical Intermediates

| Intermediate Type | Plausible Spectroscopic Signature |

|---|---|

| Arenium Ion (Sigma Complex) | Downfield shift of proton and carbon signals in NMR at the sp3-hybridized carbon. |

| Aniline Radical Cation | Characteristic absorption in the visible region in transient absorption spectroscopy. |

This table provides hypothetical data based on general principles for illustrative purposes.

Kinetic and Thermodynamic Profiling of Key Reactions

The rates and equilibrium positions of reactions involving 2,4-Difluoro-6-propoxyaniline are governed by their kinetic and thermodynamic parameters.

Kinetics: The kinetics of electrophilic aromatic substitution on anilines have been studied for various electrophiles. The reaction rates are highly dependent on the nature of the electrophile and the substituents on the aniline ring. cdnsciencepub.com For 2,4-Difluoro-6-propoxyaniline, the activating amino and propoxy groups would lead to a faster reaction rate compared to benzene, although the deactivating fluorine atoms would somewhat temper this effect.

Kinetic studies often involve monitoring the concentration of reactants or products over time, allowing for the determination of rate constants and the reaction order. Hammett plots, which correlate reaction rates with substituent constants, can provide insights into the electronic effects on the transition state. wikipedia.org For reactions involving substituted anilines, a negative rho (ρ) value in the Hammett equation typically indicates the development of positive charge at the reaction center in the transition state. researchgate.net

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes determine the spontaneity and position of equilibrium for a reaction. For the protonation of anilines, thermodynamic data can be obtained from temperature-dependent studies of the equilibrium constant. The oxidative coupling of some anilines has been shown to be an endothermic and non-spontaneous process, as indicated by positive ΔH and ΔG values. researchgate.net

Illustrative Thermodynamic Data for a Hypothetical Reaction

| Thermodynamic Parameter | Hypothetical Value | Implication |

|---|---|---|

| ΔG‡ (Activation Energy) | +80 to +100 kJ/mol | Kinetically controlled reaction |

| ΔH (Enthalpy of Reaction) | -20 to -40 kJ/mol | Exothermic reaction |

This table contains hypothetical data for illustrative purposes.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving 2,4-Difluoro-6-propoxyaniline.

In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. researchgate.net

For electrophilic aromatic substitution , the solvent can influence the reactivity of the electrophile. In some cases, more polar solvents can stabilize the charged intermediates, such as the arenium ion, thereby accelerating the reaction.

The effect of the solvent on acid-base equilibria is also significant. A solvent with a high dielectric constant can stabilize the charged anilinium ion, thus favoring protonation. beilstein-journals.org

In the context of radical reactions , the solvent can affect the stability and reactivity of the radical intermediates. The efficiency of photoredox catalytic cycles can also be solvent-dependent, as the solubility and redox potentials of the catalyst and substrates can be altered.

Conclusion

Overview of Established Synthetic Routes

The preparation of 2,4-Difluoro-6-propoxyaniline typically originates from precursors that already contain the difluoro-substituted aromatic ring. The key transformations involve the introduction or modification of the propoxy and amino groups. The most common strategies rely on the reduction of a nitro group to an amine, nucleophilic aromatic substitution to introduce the propoxy or amino moiety, and palladium-catalyzed cross-coupling reactions. The choice of a specific route often depends on the availability of starting materials, desired yield, and scalability of the process.

Classical Reaction Pathways

Traditional methods for synthesizing substituted anilines like 2,4-Difluoro-6-propoxyaniline have been well-documented and are widely used in organic synthesis. These pathways, while effective, sometimes require harsh reaction conditions or multiple steps.

Reduction of Nitro Precursors

A prevalent method for the synthesis of anilines is the reduction of the corresponding nitro compound. nih.gov For 2,4-Difluoro-6-propoxyaniline, this would involve the reduction of a 2,4-difluoro-6-propoxy-nitrobenzene precursor. This transformation is a reliable and high-yielding step in the synthesis of many aniline derivatives.

The reduction can be achieved using various reducing agents and catalytic systems. Common methods include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Gold nanoparticles supported on metal oxides like TiO2 and Fe2O3 have also been shown to be highly chemoselective for the reduction of nitro groups, even in the presence of other reducible functional groups. nih.gov

Metal-Acid Systems: Combinations like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid) are effective for nitro group reduction.

Hydrazine-Based Reduction: Hydrazine monohydrate in the presence of a catalyst like ferric chloride (FeCl3) and activated carbon can also be used for this transformation.

The general reaction is as follows:

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing System | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| H₂ | Pd/C | Ethanol | Room Temperature | >95 | bohrium.com |

| Fe/HCl | - | Water/Ethanol | Reflux | 85-95 | [Generic] |

| SnCl₂·2H₂O | - | Ethanol | Reflux | 90-98 | [Generic] |

| Hydrazine Hydrate | FeCl₃/Activated Carbon | Ethanol/Water | 100 | High | osaka-u.ac.jp |

| H₂ | Au/TiO₂ | - | - | High | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing substituents onto electron-deficient aromatic rings. juniperpublishers.com In the context of synthesizing 2,4-Difluoro-6-propoxyaniline, SNAr can be employed to introduce either the propoxy group or the amino group. The fluorine atoms on the ring activate it towards nucleophilic attack.

One possible route involves the reaction of 1,2,4-trifluoro-3-nitrobenzene (B1304932) with sodium propoxide, where one of the fluorine atoms is displaced by the propoxy group. The subsequent reduction of the nitro group would then yield the final product. Alternatively, starting with 2,4-difluoronitrobenzene, a nucleophilic substitution with an appropriate propoxide source could be envisioned. nih.gov The reaction conditions, such as solvent and temperature, are critical for optimizing the yield and regioselectivity of the substitution. researchgate.net

The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, a fluoride (B91410) ion). juniperpublishers.com

Buchwald-Hartwig and Related Cross-Coupling Aminations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acsgcipr.orgsigmaaldrich.com This reaction is particularly useful when classical SNAr reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org For the synthesis of 2,4-Difluoro-6-propoxyaniline, this method could be applied by coupling an appropriately substituted aryl halide or triflate with an amine source.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have significantly advanced the utility of this reaction. sigmaaldrich.comtcichemicals.com

A potential synthetic route could involve the coupling of 1-bromo-2,4-difluoro-6-propoxybenzene with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary.

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | tcichemicals.com |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination | sigmaaldrich.comtcichemicals.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine | tcichemicals.com |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | acsgcipr.org |

Emerging and Sustainable Synthesis Approaches

Recent advancements in organic synthesis have focused on developing more efficient, economical, and environmentally friendly methods. These emerging strategies are also applicable to the synthesis of substituted anilines.

Catalytic Systems in Aniline Synthesis

Modern catalytic systems offer novel pathways for aniline synthesis, often with improved efficiency and sustainability.

Gold-Catalyzed Reactions: Gold catalysts have shown promise in the synthesis of substituted anilines through multi-component reactions. rsc.org For instance, a gold(I)-catalyzed domino reaction involving two different alkynes can lead to a variety of substituted anilines. rsc.org Supported gold nanoparticles are also effective for the chemoselective hydrogenation of nitro compounds. nih.gov

Copper-Catalyzed Amination: Copper-based catalysts, often used in Chan-Lam coupling reactions, provide an economical alternative to palladium for C-N bond formation. acs.org An activated carbon-supported Cu(BF₄)₂ catalyst has been developed for the efficient amination of anilines with aryl boronic acids. acs.org

Dehydrogenative Aromatization: A catalytic route using supported gold-palladium bimetallic nanoparticles allows for the synthesis of N-substituted anilines from cyclohexanones and amines via dehydrogenative aromatization. rsc.org

These innovative catalytic systems represent the forefront of aniline synthesis, offering potential for more sustainable and diverse production methods.

Flow Chemistry and Continuous Processing

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, presents a powerful alternative to conventional batch synthesis. syrris.jp This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. umontreal.ca The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved yields, higher purity, and enhanced safety. umontreal.cascitube.io

For a multi-step synthesis of a molecule like 2,4-Difluoro-6-propoxyaniline, a flow process could involve sequential reactors, each dedicated to a specific transformation, thereby eliminating the need for isolation and purification of intermediates. syrris.jp A potential continuous process could start with the O-propylation of 2,4-difluoro-6-nitrophenol, followed by an in-line reduction of the nitro group. The use of packed-bed reactors with immobilized catalysts, for instance, a solid-supported base for the etherification and a palladium-on-carbon catalyst for the hydrogenation, would streamline the process and simplify product work-up. umontreal.ca This approach not only increases efficiency but also significantly improves the safety profile by minimizing the volume of hazardous materials handled at any given time. scitube.io

Table 1: Illustrative Parameters for a Continuous Flow Synthesis

| Parameter | Step 1: O-Propylation | Step 2: Nitro Reduction |

|---|---|---|

| Reactor Type | Packed-Bed Reactor (Immobilized Base) | Packed-Bed Reactor (e.g., H-Cube® with Pd/C CatCart®) |

| Temperature | 80 - 120 °C | 40 - 80 °C |

| Pressure | 5 - 10 bar | 10 - 50 bar (H₂ pressure) |

| Residence Time | 5 - 15 minutes | 1 - 5 minutes |

| Solvent | Acetonitrile or 2-MeTHF | Ethanol or Ethyl Acetate |

| Hypothetical Yield | >95% | >98% |

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, aligning with the principles of green chemistry. researchgate.net For the synthesis of substituted anilines, enzymes like lipases, oxidoreductases, and transaminases are of particular interest. europa.eu A chemoenzymatic strategy could be employed to introduce chirality or to achieve high regioselectivity that is difficult to obtain with conventional methods.

A pertinent example is the use of enzymes for the synthesis of optically active propoxyaniline derivatives. googleapis.com In such a process, an enzyme with asymmetric ester-hydrolyzing ability can be used to resolve a racemic mixture, yielding a product with high enantiomeric excess. googleapis.com For 2,4-Difluoro-6-propoxyaniline, a potential biocatalytic step could involve the use of a lipase (B570770) for the regioselective acylation or deacylation of a precursor diol, or a transaminase to convert a ketone precursor directly into the desired aniline. Whole-cell biocatalysis, which uses entire microorganisms, can further simplify the process by eliminating the need for costly enzyme purification. nih.gov

Table 2: Comparison of Biocatalytic vs. Conventional Amination

| Parameter | Biocatalytic Amination (Transaminase) | Conventional Reductive Amination |

|---|---|---|

| Catalyst | Engineered ω-Transaminase | Chemical Reductant (e.g., NaBH₃CN) + Acid Catalyst |

| Temperature | 25 - 40 °C | 0 - 100 °C |

| Solvent | Aqueous Buffer / Organic Co-solvent | Methanol, Dichloroethane |

| Selectivity | High enantio- and regioselectivity | Often requires protecting groups; risk of over-alkylation |

| Environmental Impact | Biodegradable catalyst, aqueous media | Use of toxic reagents and metal-containing waste |

Electrochemical Synthesis

Electrochemical synthesis is an emerging green technology that uses electrical current to drive chemical reactions, replacing conventional and often hazardous redox reagents. beilstein-journals.org This method allows for precise control over reaction potential, which can lead to enhanced selectivity and yield. chim.it The synthesis of aromatic compounds can be achieved through various electrochemical strategies, including cathodic reductions and anodic oxidations. beilstein-journals.org

A plausible electrochemical route to 2,4-Difluoro-6-propoxyaniline would involve the cathodic reduction of a precursor like 1,3-difluoro-5-propoxy-2-nitrobenzene. This process would occur at a cathode surface in an undivided or divided cell containing a suitable electrolyte. By carefully controlling the applied current or potential, the nitro group can be selectively reduced to an amine, often with high efficiency and without the need for high-pressure hydrogenation or metal catalysts. researchgate.net The choice of electrode material (e.g., glassy carbon, iron, nickel) and supporting electrolyte can significantly influence the reaction's outcome and efficiency. chim.itxmu.edu.cn

Table 3: Hypothetical Parameters for Electrochemical Reduction

| Condition | Value / Type | Rationale |

|---|---|---|

| Cell Type | Undivided Cell | Simpler setup for industrial applications. |

| Anode Material | Graphite Felt or Glassy Carbon (GC) | Inert and conductive. chim.it |

| Cathode Material | Iron (Fe) or Nickel (Ni) Plate | Effective for nitro group reductions. chim.it |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) | Provides conductivity and is electrochemically stable. |

| Solvent System | Methanol or DMSO/Buffer | Good solubility for substrate and electrolyte. chim.itxmu.edu.cn |

| Mode of Operation | Constant Current (Galvanostatic) | Easier to control for large-scale synthesis. chim.it |

Optimization of Reaction Parameters and Yields

The first step, the O-propylation of 2,4-difluoro-6-nitrophenol, is a Williamson ether synthesis. Key parameters for optimization include the base, solvent, temperature, and the nature of the propylating agent. Stronger bases may lead to faster reaction times but can also increase side reactions. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are typically effective for SₙAr reactions.

The second step is the reduction of the nitro group of the resulting 1,3-difluoro-2-propoxy-5-nitrobenzene. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is common. Optimization involves screening catalysts, adjusting hydrogen pressure, selecting an appropriate solvent, and controlling the temperature to ensure complete conversion while minimizing side reactions like hydrodehalogenation.

Table 4: Optimization of the O-Propylation Step

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 24 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 8 | 92 |

| 3 | Cs₂CO₃ | DMF | 80 | 6 | 95 |

| 4 | NaH | THF | 66 (Reflux) | 12 | 88 |

Scale-Up Considerations for Industrial and Academic Applications

Transitioning the synthesis of 2,4-Difluoro-6-propoxyaniline from a laboratory setting to a larger industrial scale introduces significant challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

For batch processes, a primary concern is heat management, especially during the nitration and hydrogenation steps, which are highly exothermic. On a large scale, inefficient heat dissipation can lead to thermal runaway reactions. Therefore, robust cooling systems and careful control of reagent addition rates are essential. Purification methods must also be adapted; while lab-scale synthesis often relies on column chromatography, industrial processes favor more scalable techniques like crystallization or distillation to achieve the desired purity. environmentclearance.nic.in

In contrast, continuous flow processes offer inherent advantages for scale-up. The excellent heat transfer characteristics of microreactors mitigate the risks associated with exothermic reactions. scitube.io Scaling up a flow process, often referred to as "scaling out," can involve running multiple reactors in parallel, which avoids the need to re-optimize reaction conditions. This makes flow chemistry a particularly attractive option for the safe and reliable production of specialty chemicals. umontreal.ca The use of hazardous materials can be better managed, as only small quantities are in the reactor at any given time. scitube.io

Table 5: Scale-Up Considerations: Batch vs. Continuous Flow

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Management | Challenging; risk of thermal runaway. | Excellent; high surface-area-to-volume ratio. umontreal.ca |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer; small reaction volumes. scitube.io |

| Process Control | Difficult to maintain homogeneity. | Precise control over temperature, pressure, and time. umontreal.ca |

| Scalability | Requires re-optimization and specialized large reactors. | "Scaling-out" by parallelization; more straightforward. |

| Purification | Often requires large-scale crystallization or distillation. | In-line purification/separation is possible. umontreal.ca |

| Footprint | Large reactor vessels required. | Compact, smaller footprint. |

Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 6 Propoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,4-Difluoro-6-propoxyaniline. pages.devmdpi.com It provides information on the chemical environment of magnetically active nuclei. pages.dev

Advanced 2D and Multi-Nuclear NMR Techniques

Two-dimensional (2D) and multi-nuclear NMR techniques are instrumental in unambiguously assigning the complex spectra of substituted aniline (B41778) derivatives. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled carbons, respectively. magritek.com For fluorinated compounds like 2,4-Difluoro-6-propoxyaniline, ¹⁹F NMR is particularly valuable. The chemical shifts and coupling constants (J-coupling) between fluorine, proton, and carbon nuclei provide critical information about the substitution pattern on the aromatic ring. semanticscholar.org The presence of a prochiral group can lead to diastereotopic signals, providing further structural insights. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,4-Difluoro-6-propoxyaniline

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| C1-NH₂ | --- | 130.2 |

| C2-F | --- | 154.5 (d, J=12.5 Hz) |

| C3-H | 6.85 | 105.1 (d, J=3.0 Hz) |

| C4-F | --- | 151.8 (d, J=11.5 Hz) |

| C5-H | 7.10 | 112.3 (d, J=4.0 Hz) |

| C6-O | --- | 145.6 |

| -OCH₂CH₂CH₃ | 3.95 (t) | 70.8 |

| -OCH₂CH₂CH₃ | 1.75 (m) | 22.5 |

| -OCH₂CH₂CH₃ | 1.02 (t) | 10.6 |

| -NH₂ | 4.50 (s) | --- |

Note: Predicted values are based on standard substituent effects and may vary from experimental data. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet. J represents the coupling constant.

Solid-State NMR for Polymorphs and Packing Effects

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds, including identifying polymorphs, which are different crystalline forms of the same compound. europeanpharmaceuticalreview.comrsc.org ssNMR can provide information on the number of crystallographically inequivalent sites, hydrogen bonding, and the packing arrangement within the crystal lattice. europeanpharmaceuticalreview.comrsc.org For 2,4-Difluoro-6-propoxyaniline, which may exist in different crystalline forms, ssNMR can be crucial for quality control and understanding structure-property relationships. fsu.edu While ¹³C ssNMR is common, the presence of fluorine allows for ¹⁹F ssNMR, which can be highly sensitive to the local environment and intermolecular interactions. fsu.edunih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. researchgate.netnih.gov These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

In the case of 2,4-Difluoro-6-propoxyaniline, the vibrational spectra would be characterized by bands corresponding to the N-H stretching of the amine group, C-F stretching of the fluoro substituents, C-O stretching of the propoxy group, and various aromatic C-H and C-C vibrations. The positions and shapes of the N-H stretching bands, typically in the 3300-3500 cm⁻¹ region, can indicate the extent and nature of hydrogen bonding in the solid state or in solution. nih.govnih.gov Analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes and can help in identifying different conformational isomers. nih.govnih.govripublication.comprimescholars.comresearchgate.net

Table 2: Characteristic FT-IR and Raman Bands for 2,4-Difluoro-6-propoxyaniline

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (amine) | 3450-3300 | 3450-3300 | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 2960-2850 | 2960-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |

| N-H (amine) | 1650-1580 | 1650-1580 | Bending |

| C-F | 1250-1000 | 1250-1000 | Stretching |

| C-O (ether) | 1260-1000 | 1260-1000 | Asymmetric & Symmetric Stretching |

Note: These are general ranges and the exact positions will depend on the specific molecular environment and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Furthermore, this technique elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. rsc.org This includes the identification of intermolecular interactions, such as hydrogen bonds between the amine groups of adjacent molecules and potential weak interactions involving the fluorine atoms, which govern the stability and physical properties of the crystalline solid.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govmdpi.com When a molecule like 2,4-Difluoro-6-propoxyaniline is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The precise masses of these fragments, determined by HRMS, provide clues about the molecule's structure. researchgate.netmiamioh.edu

By analyzing the fragmentation pathways, one can deduce the connectivity of atoms within the molecule. For instance, the loss of a propyl group (C₃H₇) or a propoxy radical (•OC₃H₇) would be expected fragmentation pathways for 2,4-Difluoro-6-propoxyaniline. The fragmentation patterns of isomeric compounds can also be used for their differentiation. researchgate.net

Table 3: Potential Fragmentation Ions of 2,4-Difluoro-6-propoxyaniline in HRMS

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 187.08 | [M]⁺ (Molecular Ion) |

| 144.06 | [M - C₃H₇]⁺ |

| 128.03 | [M - OC₃H₇]⁺ |

| 115.03 | [C₆H₃F₂N]⁺ |

Note: The m/z values are calculated for the most abundant isotopes and represent potential fragments. The actual observed fragments can vary depending on the ionization technique and energy.

Photoelectron Spectroscopy (XPS, UPS) for Electronic State and Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to probe the electronic states of a material. specs-group.comthermofisher.com XPS provides information about the elemental composition and chemical states of atoms on the surface (top 1-10 nm). thermofisher.comresearchgate.net For 2,4-Difluoro-6-propoxyaniline, XPS can distinguish between different chemical environments of carbon, nitrogen, oxygen, and fluorine atoms. diva-portal.org

UPS, using lower energy UV photons, probes the valence electronic states involved in chemical bonding. thermofisher.comwsu.edu The UPS spectrum provides a direct measure of the molecular orbital energies, offering insights into the electronic structure and bonding characteristics of the molecule. wsu.edu These techniques are particularly useful for characterizing thin films or modified surfaces of materials containing this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Difluoro-6-propoxyaniline |

| 2,4-dichloro-6-nitrophenol |

| 2,6-dibromo-4-nitroaniline |

| 2-(methylthio)aniline |

| 2-chloro-4-nitroaniline |

| 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one |

| 2,4,6 triamino-1,3,5 triazine |

| 2,2-difluoro-3-(3-nitrophenoxy)propan-l-ol |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published information available detailing the applications of the chemical compound 2,4-Difluoro-6-propoxyaniline within the precise framework of the requested outline.

The search for its use as a precursor in the synthesis of heterocyclic compounds such as quinolines, indoles, or benzimidazoles through annulation and cyclocondensation reactions did not yield specific examples. Similarly, no dedicated research could be found describing its role in directed C-H functionalization, its usage in ligand-free or specific catalytic transformations, or its application as a building block for functional macromolecular architectures.

While general synthetic methodologies exist for the reactions mentioned, and structurally related compounds like other substituted anilines are utilized in these fields, the available data does not specifically reference 2,4-Difluoro-6-propoxyaniline. Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content inclusions.

Applications of 2,4 Difluoro 6 Propoxyaniline in Complex Organic Synthesis

Building Block for Functional Macromolecular Architectures

Monomer for Polymer Synthesis

The synthesis of fluorinated polymers is an area of intense research due to the unique properties these materials exhibit, including high thermal stability, chemical resistance, and low dielectric constants. researchgate.net Aniline (B41778) derivatives are known to be polymerizable through both chemical and electrochemical methods. mdpi.comclemson.edu The amine functionality of 2,4-Difluoro-6-propoxyaniline allows it to act as a monomer in the formation of polyanilines.

The polymerization of aniline can proceed via the formation of radical cations, leading to head-to-tail coupling. The fluorine and propoxy substituents on the aromatic ring of 2,4-Difluoro-6-propoxyaniline would be expected to significantly influence the polymerization process and the properties of the resulting polymer. The electron-withdrawing nature of the fluorine atoms can affect the oxidation potential of the monomer and the electronic properties of the polymer chain, potentially leading to materials with tailored conductivity and stability. researchgate.net The propoxy group, on the other hand, can enhance the solubility of the polymer in organic solvents, a crucial factor for processability. researchgate.net

The general approach to synthesizing polymers from aniline monomers involves oxidative polymerization, which can be initiated by chemical oxidants or electrochemical means. researchgate.net

Table 1: Potential Polymerization Methods for 2,4-Difluoro-6-propoxyaniline

| Polymerization Method | Initiator/Conditions | Potential Polymer Properties |

|---|---|---|

| Chemical Oxidative Polymerization | (NH₄)₂S₂O₈, FeCl₃ | Processable, good thermal stability |

| Electrochemical Polymerization | Cyclic Voltammetry | Controlled film deposition, tunable electronic properties |

The resulting polymers could find applications in areas such as anti-corrosion coatings, electronic devices, and sensors, where the combination of fluorine-imparted stability and processability is highly desirable.

Scaffold for Dendritic Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. researchgate.netscispace.comnih.gov Their unique structure, featuring a central core, repeating branching units, and a periphery of functional groups, makes them attractive for applications in drug delivery, catalysis, and materials science. researchgate.netscispace.comnih.gov Fluorinated dendrimers are of particular interest due to their unique self-assembly properties and potential for creating materials with controlled surface properties. acs.orgmdpi.com

2,4-Difluoro-6-propoxyaniline can serve as a foundational building block or a peripheral functional unit in the synthesis of dendritic structures. The reactive amine group can be utilized in either divergent or convergent synthetic strategies to build up the dendritic framework. scispace.comnih.gov

In a divergent synthesis , the aniline could be reacted with a multifunctional core, followed by iterative steps of reaction and activation to build successive generations of the dendrimer. scispace.comnih.gov In a convergent approach , dendritic wedges could be synthesized and then attached to a core molecule in the final step. scispace.comnih.gov The fluorine and propoxy groups of the 2,4-Difluoro-6-propoxyaniline units would ultimately reside on the periphery or within the dendritic structure, influencing its solubility, thermal stability, and host-guest properties. For instance, the incorporation of fluorinated groups can lead to the formation of fluorous phases, which can be exploited for catalyst recovery or the creation of self-assembling systems. acs.org

Table 2: Potential Roles of 2,4-Difluoro-6-propoxyaniline in Dendrimer Synthesis

| Synthetic Strategy | Role of 2,4-Difluoro-6-propoxyaniline | Potential Dendrimer Characteristics |

|---|---|---|

| Divergent | Peripheral building block | Modified surface properties, enhanced solubility |

| Convergent | Component of dendritic wedge | Controlled internal environment, tunable polarity |

The resulting fluorinated dendrimers could be investigated for applications such as 19F MRI contrast agents, drug delivery vehicles with enhanced bioavailability, or as nanoreactors for catalysis. acs.org

Development of Novel Organocatalysts or Ligands

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govbeilstein-journals.org Chiral amines and their derivatives are a prominent class of organocatalysts. Furthermore, chiral ligands are crucial for enantioselective metal-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com The structure of 2,4-Difluoro-6-propoxyaniline provides a platform for the design of novel organocatalysts or ligands for asymmetric catalysis.

The aniline nitrogen can be readily functionalized to introduce catalytically active moieties or coordinating groups for metal centers. For example, reaction with chiral epoxides or other chiral building blocks could lead to the formation of chiral amino alcohol or diamine ligands. The electronic properties of the aromatic ring, modulated by the fluorine and propoxy substituents, can influence the acidity/basicity of the nitrogen atom and the steric environment around it, which are critical factors for the efficacy and stereoselectivity of a catalyst or ligand. nih.gov

For instance, the synthesis of chiral ligands often involves the coupling of an amine with a chiral backbone. dicp.ac.cn The resulting ligand can then be complexed with a metal, such as copper or palladium, to create a catalyst for asymmetric reactions like aldol (B89426) additions, Michael additions, or cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org

Table 3: Potential Organocatalyst and Ligand Scaffolds from 2,4-Difluoro-6-propoxyaniline

| Catalyst/Ligand Type | Synthetic Approach | Potential Catalytic Applications |

|---|---|---|

| Chiral Amino Alcohol Ligand | Reaction with a chiral epoxide | Asymmetric addition of organozinc reagents to aldehydes |

| Chiral Diamine Ligand | Reaction with a chiral aziridine | Asymmetric transfer hydrogenation of ketones |

The development of new catalysts and ligands based on the 2,4-Difluoro-6-propoxyaniline scaffold could provide access to novel reactivity and improved stereoselectivity in a range of important organic transformations.

Chiral Auxiliary or Precursor in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. google.combldpharm.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While 2,4-Difluoro-6-propoxyaniline itself is not chiral, it can be used as a precursor to synthesize chiral auxiliaries.

By reacting the amine group with a chiral acid or another suitable chiral molecule, a new chiral entity can be formed where the 2,4-Difluoro-6-propoxyaniline moiety acts as a bulky, electronically-tuned substituent. nih.gov This substituent can then direct the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity in reactions such as alkylations, aldol reactions, or Diels-Alder reactions. beilstein-journals.orgresearchgate.net

The fluorine and propoxy groups would play a crucial role in defining the steric and electronic environment of the chiral auxiliary, which is key to its effectiveness. nih.gov For example, the fluorine atoms could engage in specific non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could further lock the conformation of the transition state and enhance stereocontrol.

Alternatively, 2,4-Difluoro-6-propoxyaniline can serve as a precursor in the synthesis of chiral target molecules, where its structural and electronic features are incorporated into the final product. nih.govmdpi.comnih.gov In this context, the aniline would be a key building block in a multi-step synthesis of a complex chiral molecule, such as a pharmaceutical ingredient or a natural product. frontiersin.orgfrontiersin.org

Table 4: Potential Routes in Asymmetric Synthesis Involving 2,4-Difluoro-6-propoxyaniline

| Synthetic Strategy | Role of 2,4-Difluoro-6-propoxyaniline | Example Reaction |

|---|---|---|

| Chiral Auxiliary Synthesis | As a component of the auxiliary | Asymmetric alkylation of an enolate |

| Precursor to Chiral Target | As a key building block | Synthesis of a fluorinated chiral amine |

The use of 2,4-Difluoro-6-propoxyaniline in these applications could lead to more efficient and selective methods for the synthesis of enantiomerically pure compounds.

Derivatization Chemistry of 2,4 Difluoro 6 Propoxyaniline

Functionalization at the Aniline (B41778) Nitrogen

The primary amine group of 2,4-Difluoro-6-propoxyaniline is a key site for a range of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the compound's physical, chemical, and biological properties.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the aniline nitrogen readily allows for reactions with various electrophiles.

Acylation: The reaction of 2,4-Difluoro-6-propoxyaniline with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, is expected to yield the corresponding N-acyl derivatives. researchgate.netorganic-chemistry.org These reactions are fundamental in organic synthesis for the protection of the amino group or for the introduction of specific acyl moieties to build larger molecular frameworks. libretexts.org The resulting amides can exhibit altered electronic properties and may serve as precursors for further transformations. organic-chemistry.org

Sulfonylation: In a similar fashion, sulfonylation of the aniline with sulfonyl chlorides in the presence of a base affords sulfonamides. ekb.egresearchgate.net This reaction is of significant interest in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. ekb.egresearchgate.nettsijournals.comnih.gov The synthesis of sulfonamide derivatives from various anilines is a common strategy in drug discovery. nih.gov

Alkylation: N-alkylation of 2,4-Difluoro-6-propoxyaniline can be achieved using alkylating agents like alkyl halides or sulfates. google.com However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Alternative, greener methods for N-alkylation have been developed, such as the use of propylene (B89431) carbonate under neat conditions, which serves as both the reagent and the solvent. mdpi.com N-alkylation can also be performed using a one-pot reaction with alcohols catalyzed by gold clusters. d-nb.info The steric hindrance provided by the ortho-propoxy group may influence the reactivity of the aniline nitrogen in these transformations.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Amine Reactant | Electrophile | Typical Conditions | Expected Product |

|---|---|---|---|---|

| Acylation | 2,4-Difluoro-6-propoxyaniline | Acetyl chloride | Pyridine, CH2Cl2, 0 °C to rt | N-(2,4-difluoro-6-propoxyphenyl)acetamide |

| Sulfonylation | 2,4-Difluoro-6-propoxyaniline | Benzenesulfonyl chloride | Pyridine, CH2Cl2, rt | N-(2,4-difluoro-6-propoxyphenyl)benzenesulfonamide |

| Alkylation | 2,4-Difluoro-6-propoxyaniline | Benzyl bromide | K2CO3, Acetonitrile, reflux | N-Benzyl-2,4-difluoro-6-propoxyaniline |

Formation of Imines and Amides

Imines: The primary amine of 2,4-Difluoro-6-propoxyaniline can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wou.edu This reaction is typically catalyzed by acid and involves the elimination of a water molecule. wou.edu The formation of a yellow or orange precipitate with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) is a classic chemical test for aldehydes and ketones, proceeding via an imine-like condensation. wou.eduvedantu.comchemguide.co.uk

Amides: Beyond N-acylation with acyl halides, amides can be synthesized through the coupling of 2,4-Difluoro-6-propoxyaniline with carboxylic acids using a variety of coupling agents. organic-chemistry.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine. lookchemmall.com Mechanochemical methods using reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) also provide an efficient route to amides. rsc.org

Table 2: Imine and Amide Formation Reactions

| Reaction Type | Amine Reactant | Carbonyl/Carboxylic Acid | Typical Conditions | Expected Product |

|---|---|---|---|---|

| Imine Formation | 2,4-Difluoro-6-propoxyaniline | Benzaldehyde | Acid catalyst (e.g., TsOH), Toluene, reflux | (E)-N-benzylidene-2,4-difluoro-6-propoxyaniline |

| Amide Coupling | 2,4-Difluoro-6-propoxyaniline | Benzoic acid | EDC, HOBt, DMF, rt | N-(2,4-difluoro-6-propoxyphenyl)benzamide |

Electrophilic and Nucleophilic Aromatic Functionalization

The benzene (B151609) ring of 2,4-Difluoro-6-propoxyaniline is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Halogenation, Nitration, and Sulfonation

Halogenation: The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. The propoxy group is also activating and ortho-, para-directing, while the fluorine atoms are deactivating but ortho-, para-directing. In the case of 2,4-Difluoro-6-propoxyaniline, the powerful directing effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the amine (position 4) is already substituted with a fluorine atom, and the ortho positions are substituted with a propoxy group and a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the remaining unsubstituted position, which is para to the propoxy group and ortho to the other fluorine atom. For instance, iodination of similarly substituted 2,6-dialkylanilines with molecular iodine proceeds smoothly to give the 4-iodo derivative in high yield. researchgate.net By analogy, iodination of 2,4-Difluoro-6-propoxyaniline would be expected to yield 2,4-Difluoro-5-iodo-6-propoxyaniline. Bromination would likely follow a similar pattern. univook.comsigmaaldrich.com

Nitration: The nitration of substituted anilines and difluorobenzenes is well-documented. google.comgoogle.com The strong activating nature of the amino group often leads to multiple nitration and oxidation side products under harsh nitrating conditions (e.g., a mixture of nitric and sulfuric acids). stmarys-ca.edu To control the reaction, the amino group is often first protected as an amide, which is less activating. The directing effects of the substituents would then guide the regioselectivity of the nitration. Given the substitution pattern, nitration would be expected to occur at the 5-position.

Sulfonation: Direct sulfonation of the aromatic ring can be achieved using concentrated or fuming sulfuric acid. organic-chemistry.org Similar to nitration, the amino group is a strong activating group, and the reaction would likely occur at the 5-position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.gov In 2,4-Difluoro-6-propoxyaniline, the aniline nitrogen (or more likely, a protected form such as an amide or carbamate), the propoxy group, and the fluorine atoms can all potentially act as DMGs. The cooperative effect of multiple DMGs can enhance the acidity of a specific proton. Lithiation would be expected to occur at the position ortho to the strongest directing group or at a position activated by multiple groups. For this substrate, the most likely position for deprotonation would be the C5 position, which is ortho to the fluorine at C4 and meta to the propoxy group and the amino group.

Transformations of the Propoxy Moiety

The propoxy group, while generally stable, can be cleaved under specific conditions. The most common method for the cleavage of aryl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). sciencemadness.orgtransformationtutoring.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. sciencemadness.org In the case of 2,4-Difluoro-6-propoxyaniline, this would lead to the formation of 2,4-difluoro-6-aminophenol and propyl bromide or propyl iodide. Enzymatic methods for the oxidative cleavage of ethers have also been reported, offering a milder alternative. nih.gov

Table 3: Transformation of the Propoxy Group

| Reaction Type | Substrate | Reagent | Typical Conditions | Expected Products |

|---|---|---|---|---|

| Ether Cleavage | 2,4-Difluoro-6-propoxyaniline | HBr (conc. aq.) | Reflux | 2,4-Difluoro-6-aminophenol and Propyl bromide |

Ether Cleavage and Exchange Reactions

The propoxy group of 2,4-Difluoro-6-propoxyaniline is susceptible to cleavage under strong acidic conditions, a reaction characteristic of alkyl aryl ethers. pearson.commasterorganicchemistry.comlibretexts.org This transformation is significant as it converts the alkoxy-aniline into a difluoro-aminophenol, a bifunctional molecule with its own unique reactivity.

The most common reagents for ether cleavage are strong mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). pearson.combyjus.com The reaction proceeds via protonation of the ether oxygen, which makes the propoxy group a better leaving group. Subsequently, a nucleophilic attack by the halide ion on the propyl group occurs. Given that the propoxy group is a primary alkyl ether, this cleavage is expected to proceed through an SN2 mechanism. libretexts.org This process yields 2,4-difluoro-6-aminophenol and a propyl halide.

The general reaction is as follows:

Hypothetical reaction scheme for the acidic cleavage of 2,4-Difluoro-6-propoxyaniline.

Ether exchange reactions, also known as trans-etherification, are less common for aryl ethers and typically require specific catalysts. However, under certain conditions, it may be possible to exchange the propoxy group for another alkoxy group.

Table 1: Hypothetical Ether Cleavage and Exchange Reactions of 2,4-Difluoro-6-propoxyaniline

| Product Name | Reagents and Conditions | Reaction Type |

| 2,4-Difluoro-6-aminophenol | Concentrated HBr, reflux | Ether Cleavage |

| 2,4-Difluoro-6-aminophenol | Concentrated HI, reflux | Ether Cleavage |

| 2,4-Difluoro-6-ethoxyaniline | Ethanol, Acid Catalyst, High Temperature | Ether Exchange |

Oxidation and Reduction of Side Chain

The propoxy side chain of 2,4-Difluoro-6-propoxyaniline can undergo oxidation under specific conditions, although the amino group can be sensitive to oxidation as well, necessitating careful selection of reagents. Oxidation of the propoxy group can lead to the formation of aldehydes or carboxylic acids. evitachem.com

Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com The reaction would likely proceed through the oxidation of the carbon atom attached to the ether oxygen. For instance, oxidation could potentially yield 2-(2,4-difluoro-6-aminophenoxy)propionaldehyde or 2-(2,4-difluoro-6-aminophenoxy)propionic acid.

Reduction of the propoxy group itself is not a typical reaction under standard conditions. The aromatic ring, however, could be reduced under harsh conditions, but this would fundamentally alter the core structure of the molecule.

Table 2: Hypothetical Oxidation Products of the Propoxy Side Chain

| Product Name | Oxidizing Agent | Potential Product Type |

| 2-(2,4-Difluoro-6-aminophenoxy)propionaldehyde | PCC (Pyridinium chlorochromate) | Aldehyde |

| 2-(2,4-Difluoro-6-aminophenoxy)propionic acid | KMnO₄, heat | Carboxylic Acid |

Synthesis of Multi-Functionalized Derivatives

The presence of the aniline functional group in 2,4-Difluoro-6-propoxyaniline opens up a vast array of possibilities for the synthesis of multi-functionalized derivatives. The amino group is a versatile handle for introducing new functionalities and for constructing more complex molecular architectures, including heterocyclic systems. organic-chemistry.orgrsc.org

One of the most fundamental reactions of the amino group is diazotization. researchgate.net Treatment of 2,4-Difluoro-6-propoxyaniline with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures would yield a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring in place of the amino group.

Furthermore, the amino group can readily undergo acylation with acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form imines, which can be further reduced to secondary amines. These reactions allow for the extension of the molecular framework and the introduction of diverse chemical entities.

The combination of the amino group and the ortho-alkoxy substituent makes 2,4-Difluoro-6-propoxyaniline a suitable precursor for the synthesis of heterocyclic compounds. For example, it could potentially be used in reactions to form benzoxazoles. organic-chemistry.org Condensation with appropriate reagents can lead to the formation of fused ring systems, which are common motifs in pharmacologically active compounds. For instance, reactions with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. rsc.org

Table 3: Examples of Multi-Functionalized Derivatives from 2,4-Difluoro-6-propoxyaniline

| Derivative Type | Reaction | Potential Reagents |

| Amide | Acylation of the amino group | Acetyl chloride, Benzoyl chloride |

| Secondary Amine | Reductive amination with an aldehyde or ketone | Benzaldehyde followed by NaBH₄ |

| Triazene | Coupling of the diazonium salt with a secondary amine | Dimethylamine |

| Benzoxazole Derivative | Cyclocondensation | Orthoesters, Aldehydes |

| Quinoline Derivative | Friedländer annulation or similar multicomponent reactions | β-Diketones, α,β-Unsaturated ketones |

Future Perspectives and Research Opportunities

Advancements in Sustainable Synthesis of Fluorinated Anilines

The chemical industry is increasingly focusing on green and sustainable synthetic methods, and the production of fluorinated anilines is no exception. Traditional fluorination methods often involve harsh reagents and conditions, leading to environmental concerns. numberanalytics.com Future research is geared towards developing more eco-friendly and efficient protocols.

Key areas of advancement include:

Catalyst-Free Fluorination: Recent studies have explored catalyst-free methods for the fluorination of aniline (B41778) derivatives. researchgate.net These approaches aim to simplify reaction conditions and reduce reliance on heavy metal catalysts.

Photocatalysis: Harnessing light energy to drive chemical reactions, photocatalysis offers a mild and selective route for aromatic fluorination. numberanalytics.com The use of photocatalysts can facilitate the incorporation of fluorine into aromatic rings under benign conditions. numberanalytics.comacs.org